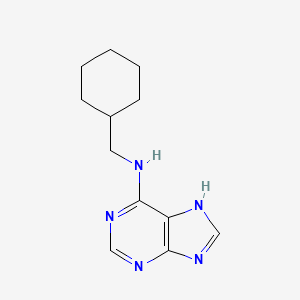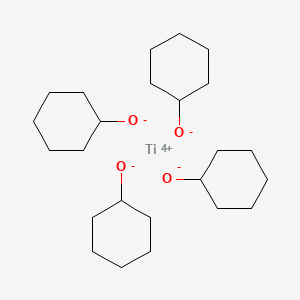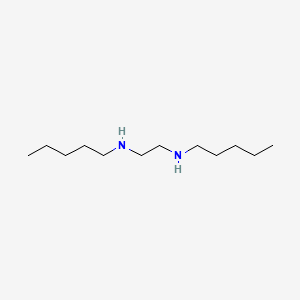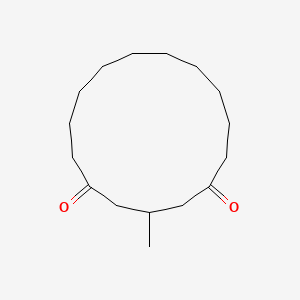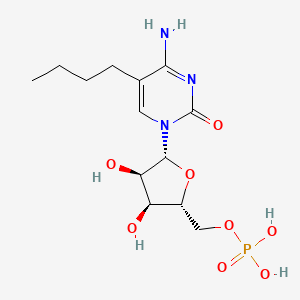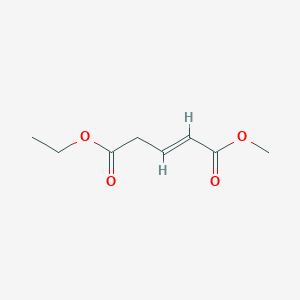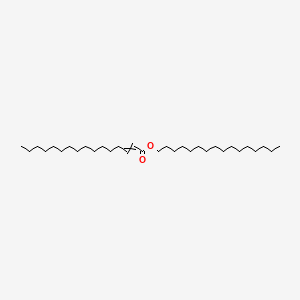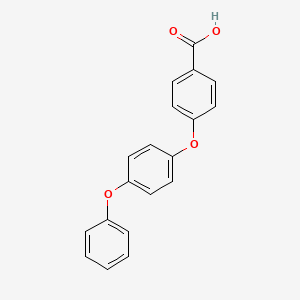
4-(4-phenoxyphenoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-phenoxyphenoxy)benzoic acid is an organic compound with the molecular formula C19H14O4. It is a derivative of benzoic acid and is characterized by the presence of two phenoxy groups attached to the benzoic acid core. This compound is known for its applications in the synthesis of specialty polymers, particularly poly(ether ether ketone) (PEEK), which is a high-performance thermoplastic polymer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenoxy)benzoic acid typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the nucleophilic substitution route, where 1-(4-methylphenoxy)-4-phenoxybenzene is oxidized to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves a multi-step process. The initial step includes the preparation of 1-(4-methylphenoxy)-4-phenoxybenzene through nucleophilic condensation starting from raw materials like phenol, para-cresol, and para-dihalobenzene. This intermediate is then oxidized to produce the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Bases: Sodium hydroxide.
Solvents: Tetrahydronaphthalene, polyethylene glycol (PEG)-400.
Major Products Formed
The major products formed from these reactions include phenol derivatives and other substituted benzoic acids .
Scientific Research Applications
4-(4-phenoxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound has been studied for its interactions with various biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-phenoxyphenoxy)benzoic acid involves its ability to undergo polymerization reactions, particularly in the presence of condensing agents like phosphorus pentoxide/methanesulfonic acid (PPMA). This leads to the formation of high molecular weight poly(ether ether ketone) polymers, which exhibit excellent mechanical properties and thermal stability .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: Similar in structure but lacks the additional phenoxy group.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the phenoxy groups.
Uniqueness
4-(4-phenoxyphenoxy)benzoic acid is unique due to its dual phenoxy groups, which enhance its reactivity and make it a valuable monomer for the synthesis of high-performance polymers like PEEK. This distinguishes it from other benzoic acid derivatives that may not offer the same level of thermal and chemical resistance .
Properties
CAS No. |
88049-73-4 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-(4-phenoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H14O4/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H,(H,20,21) |
InChI Key |
WBPQEFPQYPXLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




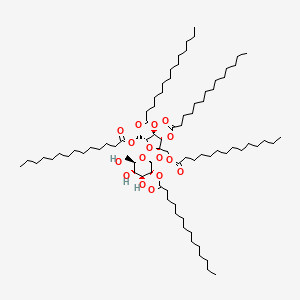
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
